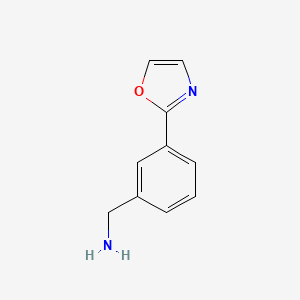
Benzenemethanamine, 3-(2-oxazolyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, 3-(2-oxazolyl)- typically involves the formation of the oxazole ring followed by its attachment to the benzenemethanamine moiety. One common method involves the condensation of appropriately substituted isonitriles with carbonyl compounds, followed by silylation of the resulting alcohol to afford substituted oxazoles . Another method involves the metal-catalyzed synthesis of oxazoles, which can be achieved through various bond disconnections .
Industrial Production Methods
Industrial production methods for Benzenemethanamine, 3-(2-oxazolyl)- often focus on optimizing yield and purity while minimizing side reactions. One such method involves the use of metal-mediated synthesis, which has been shown to be effective in producing high-purity oxazole derivatives . The reaction conditions are typically mild, and the process is designed to be environmentally friendly and safe for operators .
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, 3-(2-oxazolyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The compound can undergo substitution reactions, particularly at the oxazole ring, to form a variety of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include metal catalysts, oxidizing agents, and reducing agents. For example, Zn(OTf)2 is often used as a catalyst in the condensation reactions to form oxazoles . Reaction conditions typically involve mild temperatures and pressures to ensure high yields and selectivity .
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the oxazole ring. These derivatives are of interest for their potential biological and chemical properties .
Scientific Research Applications
Benzenemethanamine, 3-(2-oxazolyl)- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Benzenemethanamine, 3-(2-oxazolyl)- involves its interaction with various molecular targets and pathways. The oxazole ring can interact with biological molecules, leading to changes in their structure and function. This interaction can result in various biological effects, such as antimicrobial or anticancer activity . The exact molecular targets and pathways involved depend on the specific derivative and its functional groups .
Comparison with Similar Compounds
Benzenemethanamine, 3-(2-oxazolyl)- can be compared with other similar compounds, such as:
Oxazole: A simpler compound with a similar oxazole ring structure.
Benzoxazole: Contains both a benzene and an oxazole ring, similar to Benzenemethanamine, 3-(2-oxazolyl)-.
Oxazoline: Another five-membered heterocyclic compound with one nitrogen and one oxygen atom.
The uniqueness of Benzenemethanamine, 3-(2-oxazolyl)- lies in its specific combination of the oxazole and benzene rings, which imparts unique chemical and biological properties .
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
[3-(1,3-oxazol-2-yl)phenyl]methanamine |
InChI |
InChI=1S/C10H10N2O/c11-7-8-2-1-3-9(6-8)10-12-4-5-13-10/h1-6H,7,11H2 |
InChI Key |
DNICQJDLNHBNCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC=CO2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


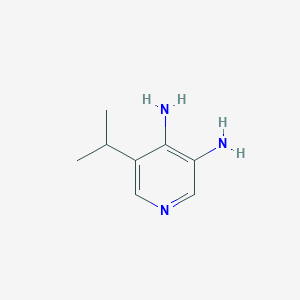
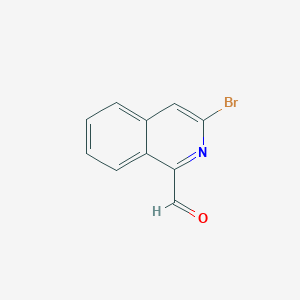

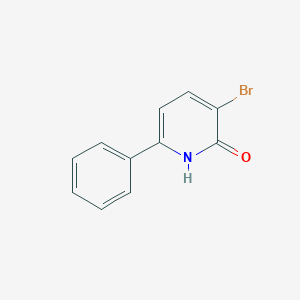
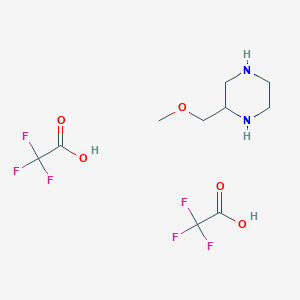
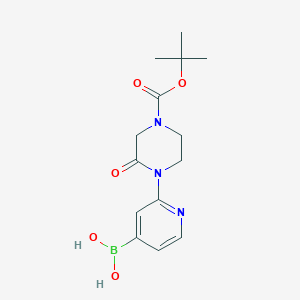
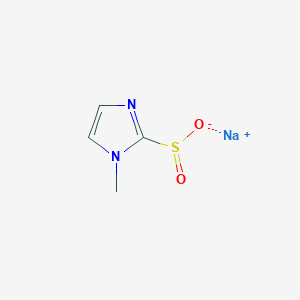
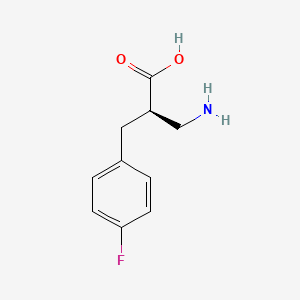
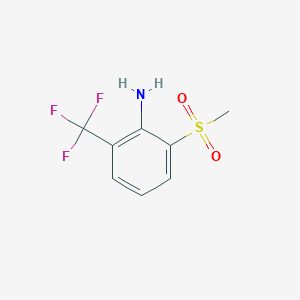
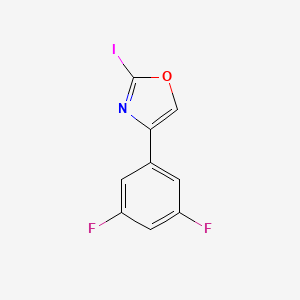
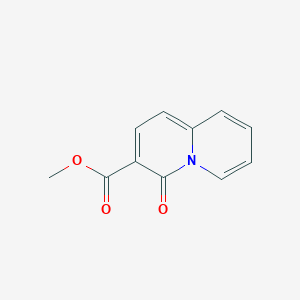
![2-Chloro-5,7-dihydrofuro[3,4-b]pyrazine](/img/structure/B15222463.png)
![Rel-2-(tert-butyl) 3-ethyl (1R,3R,4S)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B15222465.png)

